molecular formula C12H14F2N4O B10956156 N-(2,2-difluoroethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2,2-difluoroethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10956156
M. Wt: 268.26 g/mol
InChI Key: FIEGGONDGHLTET-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with 2,2-difluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,2-difluoroethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, while reduction may produce the corresponding amine derivative.

Scientific Research Applications

N-(2,2-difluoroethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site and forming hydrogen bonds with key residues. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-difluoroethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific structural features, such as the presence of both difluoroethyl and trimethyl groups on the pyrazolo[3,4-b]pyridine core. These features contribute to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C12H14F2N4O

Molecular Weight

268.26 g/mol

IUPAC Name

N-(2,2-difluoroethyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C12H14F2N4O/c1-6-4-8(12(19)15-5-9(13)14)10-7(2)17-18(3)11(10)16-6/h4,9H,5H2,1-3H3,(H,15,19)

InChI Key

FIEGGONDGHLTET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC(F)F

Origin of Product

United States

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